Succinic anhydride-2,2,3,3-d4 Succinic anhydride-2,2,3,3-d4
Brand Name: Vulcanchem
CAS No.: 14341-86-7
VCID: VC20821150
InChI: InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2
SMILES: C1CC(=O)OC1=O
Molecular Formula: C4H4O3
Molecular Weight: 104.1 g/mol

Succinic anhydride-2,2,3,3-d4

CAS No.: 14341-86-7

Cat. No.: VC20821150

Molecular Formula: C4H4O3

Molecular Weight: 104.1 g/mol

* For research use only. Not for human or veterinary use.

Succinic anhydride-2,2,3,3-d4 - 14341-86-7

Specification

CAS No. 14341-86-7
Molecular Formula C4H4O3
Molecular Weight 104.1 g/mol
IUPAC Name 3,3,4,4-tetradeuteriooxolane-2,5-dione
Standard InChI InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2
Standard InChI Key RINCXYDBBGOEEQ-LNLMKGTHSA-N
Isomeric SMILES [2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H]
SMILES C1CC(=O)OC1=O
Canonical SMILES C1CC(=O)OC1=O

Introduction

Basic Information and Chemical Identity

Chemical Structure and Nomenclature

Succinic anhydride-2,2,3,3-d4 is a deuterated derivative of succinic anhydride, where the four hydrogen atoms at positions 2 and 3 on the carbon backbone are replaced with deuterium atoms. It maintains the cyclic anhydride structure of regular succinic anhydride but contains the heavier hydrogen isotope at specific positions. The compound has the molecular formula C4D4O3 with a molecular weight of 104.10 g/mol . It is identified by CAS Registry Number 14341-86-7 and is also known by alternative names including deuterated dihydrofuran-2,5-dione, deuterated 2,5-diketotetrahydrofuran, and deuterated tetrahydro-2,5-furandione .

Physical and Chemical Properties

Succinic anhydride-2,2,3,3-d4 appears as a colorless solid at room temperature. Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Succinic anhydride-2,2,3,3-d4

PropertyValueSource
Molecular FormulaC4D4O3
Molecular Weight104.10 g/mol
CAS Registry Number14341-86-7
Physical StateSolid
Chemical Purity98% (commercial)
Storage ConditionsRoom temperature, away from light and moisture

The deuterium labeling minimally affects the compound's chemical properties while providing distinct spectroscopic characteristics that enable its tracking in various analytical applications.

Comparison with Non-deuterated Succinic Anhydride

Structural Similarities and Differences

The non-deuterated parent compound, succinic anhydride (C4H4O3), has a molecular weight of 100.0728 g/mol , compared to 104.10 g/mol for the deuterated variant . This difference of approximately 4 g/mol directly corresponds to the mass difference between four deuterium atoms and four hydrogen atoms. Despite this mass difference, the two compounds share nearly identical bond lengths, angles, and chemical functionality.

Chemical Reactivity Comparison

Synthesis Methods and Production

Laboratory Synthesis Approaches

For Succinic anhydride-2,2,3,3-d4 specifically, synthesis likely begins with deuterated succinic acid (succinic acid-d4, CAS: 14493-42-6) , which undergoes dehydration to form the anhydride structure.

Chemical Reactions and Behavior

Hydrolysis and Related Transformations

The cyclic anhydride structure of Succinic anhydride-2,2,3,3-d4 is susceptible to nucleophilic attack, with hydrolysis being one of the most important reactions. When hydrolyzed, it forms deuterated succinic acid (succinic acid-d4) . This reaction is relevant both for synthetic applications and when considering the compound's behavior in biological systems or aqueous environments.

The hydrolysis reaction can be represented as:
C4D4O3 + H2O → C4D4O4H2

Applications in Derivatization Chemistry

Due to its reactive anhydride functionality, Succinic anhydride-2,2,3,3-d4 serves as an excellent acylating agent. This property makes it valuable for introducing deuterated succinyl groups into various molecules, including proteins and other biomolecules, for analytical purposes.

Applications in Scientific Research

Metabolic Studies and Biochemical Research

Succinic anhydride-2,2,3,3-d4 holds significant value in metabolic research, where it can be used to trace the fate of succinyl groups in biochemical pathways. The succinic acid cycle (also known as the citric acid or Krebs cycle) is a fundamental metabolic pathway, and deuterium-labeled compounds enable researchers to track metabolic flux through this pathway with high precision using mass spectrometry.

Proteomics Applications

In proteomics research, Succinic anhydride-2,2,3,3-d4 is employed as a chemical tagging reagent . The compound can react with primary amines in proteins (such as the ε-amino group of lysine residues) to introduce a deuterated succinyl group. This modification creates a specific mass shift that can be detected by mass spectrometry, enabling protein quantification and characterization studies.

Structural and Mechanistic Studies

The deuterium labeling in Succinic anhydride-2,2,3,3-d4 makes it valuable for structural studies using nuclear magnetic resonance (NMR) spectroscopy. By incorporating deuterium at specific positions, researchers can probe local environments and dynamics within molecular structures. Additionally, the compound's utility in mechanistic studies stems from the kinetic isotope effects that can reveal rate-determining steps in chemical reactions.

Hazard CategoryClassificationSource
Signal WordDanger
Hazard StatementsHarmful if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation

These hazards align with those of non-deuterated succinic anhydride, which is categorized as an irritant (Xi) with risk phrases R36/37/38 indicating potential irritation to eyes, respiratory system, and skin .

Related Deuterated Compounds

Succinic Acid-d4

Succinic acid-d4 (C4H2D4O4, CAS: 14493-42-6) is the hydrolysis product of Succinic anhydride-2,2,3,3-d4 . This compound has a molecular weight of 122.113 g/mol and shares the deuterium labeling pattern at positions 2,2,3,3 on the carbon backbone. Its melting point is reported as 187-190°C, and it demonstrates similar chemical reactivity to non-deuterated succinic acid while providing the analytical advantages of deuterium labeling .

Other Deuterated Derivatives

Other related deuterated compounds include 2,2-dimethyl-[2H6]-succinic acid and its anhydride . These compounds feature additional methyl groups with deuterium labeling, expanding the toolkit of isotopically labeled succinic acid derivatives available for research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator